Absence of Defined Molecular Identity Precludes Quantitative Comparator Analysis for CAS 138672-77-2
The item listed under CAS 138672-77-2 lacks a defined molecular formula, sequence, molecular weight, or purity specification. Catalog sources report conflicting molecular formulas—C₉H₁₂O₂ in one listing versus C₂₉₈H₄₇₅N₈₇O₁₀₇S₁₅ in another [1]—and a molecular weight of zero in all sources. In contrast, the functionally related barley Ids3 protein has a verified sequence of 339 amino acids, a calculated mass of 37.7 kDa, and defined dioxygenase activity [2]. Without a defined molecular entity, no quantitative purity, activity, or selectivity comparison is feasible.
| Evidence Dimension | Molecular identity and definition status |
|---|---|
| Target Compound Data | No confirmed molecular formula, sequence, or molecular weight; conflicting formulas reported: C₉H₁₂O₂ vs. C₂₉₈H₄₇₅N₈₇O₁₀₇S₁₅ [1] |
| Comparator Or Baseline | Barley Ids3 (iron deficiency-specific clone 3): 339 amino acids, 37.7 kDa, defined 2-oxoglutarate-dependent dioxygenase activity [2] |
| Quantified Difference | Not calculable—target entity lacks the minimum definition required for comparison |
| Conditions | Cross-database audit (ChemicalBook, Delta-B, PubChem, UniProt, NCBI Gene) conducted May 2026 |
Why This Matters
Procurement of a research-grade protein requires a defined molecular entity with verifiable specifications; CAS 138672-77-2 fails this fundamental requirement.
- [1] 铁-缺乏特效药蛋白质 | CAS 138672-77-2 | Formula: C₂₉₈H₄₇₅N₈₇O₁₀₇S₁₅. Chem.labr.cc Database. View Source
- [2] Nakanishi H, Yamaguchi H, Sasakuma T, Nishizawa NK, Mori S. Two dioxygenase genes, Ids3 and Ids2, from Hordeum vulgare are involved in the biosynthesis of mugineic acid family phytosiderophores. Plant Mol Biol. 2000;44(2):199-207. View Source
